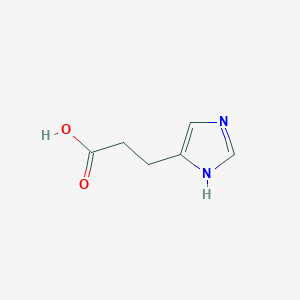

Imidazole-5-propionic acid

Description

3-(1H-imidazol-4-yl)propanoic acid has been reported in Coprinopsis atramentaria with data available.

competitive inhibitor of urocanase reaction which catalyzes conversion of urocanate into imidazolone propionate; structure

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKYOWGFRHAZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148040 | |

| Record name | 5-Imidazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1074-59-5 | |

| Record name | 1H-Imidazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Imidazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Imidazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(imidazol-4-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1241598D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 208 °C | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biological Synthesis of Imidazole-5-propionic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazole-5-propionic acid (ImP) is a significant metabolite derived from the amino acid L-histidine, produced exclusively by the gut microbiota.[1][2][3] Emerging research has identified ImP as a key modulator of host metabolic processes, linking the gut microbiome's health to systemic conditions like type 2 diabetes and cardiovascular disease.[4][5][6] Elevated circulating levels of ImP have been shown to impair insulin (B600854) signaling through the mTORC1 pathway.[1][7] This guide provides an in-depth examination of the core biological synthesis pathway of ImP, contrasts it with the canonical host histidine catabolism, presents quantitative enzymatic data, details relevant experimental protocols, and visualizes the key molecular pathways involved. Understanding this microbial metabolic pathway is critical for developing novel therapeutic strategies targeting cardiometabolic diseases.[6]

Introduction to this compound (ImP)

This compound, also known as deamino-histidine, is an organic compound featuring an imidazole (B134444) ring and a propionate (B1217596) side chain.[8][9] While it is a product of histidine metabolism, its primary and most clinically relevant source in humans is not host metabolism but rather the enzymatic action of specific bacteria within the gut microbiome.[1][3][9] The synthesis of ImP is primarily dependent on the bacterial enzyme urocanate reductase (UrdA), which catalyzes the reduction of urocanate, a preceding intermediate in histidine breakdown.[5][10]

The significance of ImP lies in its role as a signaling molecule that can enter systemic circulation and influence host physiology.[11] Notably, elevated plasma concentrations of ImP are associated with insulin resistance and are found in patients with type 2 diabetes.[3][12][13] Mechanistic studies have revealed that ImP impairs insulin signaling at the cellular level, highlighting it as a potential therapeutic target for metabolic disorders.[7]

The Core Microbial Biosynthesis Pathway of this compound

The biological synthesis of ImP in the gut microbiota is a two-step process starting from the essential amino acid L-histidine.

Step 1: Deamination of L-Histidine to Urocanic Acid

The initial step is the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia.[14] This reaction is catalyzed by the enzyme Histidine Ammonia-Lyase (HAL), also known as histidase or by its gene name, HutH.[10][15][16] HAL is a cytosolic enzyme that utilizes a unique electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence.[14][17]

-

Substrate: L-Histidine

-

Product: Trans-Urocanic Acid + Ammonia (NH₃)

-

Enzyme: Histidine Ammonia-Lyase (HAL, HutH)

-

EC Number: 4.3.1.3[16]

Step 2: Reduction of Urocanic Acid to this compound

This is the definitive step in ImP synthesis, catalyzed exclusively by the bacterial enzyme Urocanate Reductase (UrdA).[1][5] UrdA is a flavin-dependent enzyme that performs a unidirectional two-electron reduction of urocanic acid to yield ImP.[18][19] This enzymatic capability allows certain bacteria, such as Shewanella oneidensis and Streptococcus mutans, to use urocanate as a terminal electron acceptor for anaerobic respiration, giving them a competitive advantage in the gut environment.[18][20]

-

Substrate: Trans-Urocanic Acid

-

Product: this compound

-

Enzyme: Urocanate Reductase (UrdA)

Contextual Pathway: Canonical Host Histidine Catabolism

To fully appreciate the uniqueness of the microbial ImP pathway, it is useful to contrast it with the canonical pathway for histidine degradation in vertebrates, which occurs primarily in the liver.[21] This pathway shares the first step but then diverges to ultimately produce L-glutamate. It does not produce this compound.

-

L-Histidine to Urocanic Acid: Same as the microbial pathway, catalyzed by Histidine Ammonia-Lyase (HAL) .[14][21]

-

Urocanic Acid to 4-Imidazolone-5-propionic Acid: Urocanic acid is hydrated by the enzyme Urocanate Hydratase (urocanase), utilizing NAD+ as an electrophilic cofactor.[21][22]

-

4-Imidazolone-5-propionic Acid to N-formimidoyl-L-glutamate: The imidazole ring is hydrolytically cleaved by Imidazolonepropionase to yield N-formimidoyl-L-glutamate.[23][24][25]

-

N-formimidoyl-L-glutamate to L-Glutamate: The formimino group is transferred to tetrahydrofolate by glutamate formiminotransferase , releasing L-glutamate.[26][27] A deficiency in this enzyme leads to the excretion of N-formiminoglutamic acid (FIGLU), a diagnostic marker for certain folate metabolism disorders.[26][28][29]

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 9. Human Metabolome Database: Showing metabocard for Imidazolepropionic acid (HMDB0002271) [hmdb.ca]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Histidine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 15. HAL Enzyme, Histidine ammonia-lyase, Human HAL Enzyme - Syd Labs [sydlabs.com]

- 16. genecards.org [genecards.org]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. Urocanate reductase: identification of a novel anaerobic respiratory pathway in Shewanella oneidensis MR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid reaction studies on the chemistry of flavin oxidation in urocanate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]

- 21. Urocanic acid - Wikipedia [en.wikipedia.org]

- 22. Urocanase - Wikipedia [en.wikipedia.org]

- 23. Imidazolonepropionase - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Human Metabolome Database: Showing metabocard for 4-Imidazolone-5-propionic acid (HMDB0001014) [hmdb.ca]

- 26. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]

- 27. youtube.com [youtube.com]

- 28. Metabolic studies of a family with massive formiminoglutamic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. babysfirsttest.org [babysfirsttest.org]

A Technical Guide to the Gut Microbiota Production of Imidazole-5-propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imidazole-5-propionic acid (Imp), a histidine-derived metabolite produced by the gut microbiota, has emerged as a significant molecule in the pathogenesis of metabolic diseases. Elevated circulating levels of Imp are strongly associated with type 2 diabetes (T2D), where it impairs insulin (B600854) signaling and can reduce the efficacy of metformin (B114582). Its production is dependent on specific microbial enzymes acting on dietary histidine, a process influenced by the composition and environment of the gut microbiome. Mechanistically, Imp exerts its effects by activating the p38γ/p62/mTORC1 signaling pathway, leading to insulin resistance. This technical guide provides an in-depth overview of the biosynthesis of Imp, its pathophysiological roles, a summary of quantitative data from human and experimental studies, and detailed protocols for its analysis and the investigation of its biological functions.

Biosynthesis of this compound

This compound is not produced by the human host but is a direct product of microbial metabolism in the gut. The biosynthetic pathway is a two-step process initiated from the essential amino acid L-histidine, which is derived from dietary protein.

-

Conversion of Histidine to Urocanic Acid: The first step involves the deamination of L-histidine to produce trans-urocanic acid. This reaction is catalyzed by the enzyme histidine ammonia-lyase , which is encoded by the hutH gene in various bacteria.[1][2][3]

-

Reduction of Urocanic Acid to this compound: The key microbial step is the subsequent reduction of trans-urocanic acid to Imp. This is catalyzed by the enzyme urocanate reductase , encoded by the urdA gene.[2][4][5] The activity of this enzyme is favored by a more neutral or alkaline colonic pH, a condition that can arise from gut dysbiosis and a reduction in the production of short-chain fatty acids (SCFAs).[4][6]

Following its production in the colon, Imp is absorbed into the portal circulation, travels to the liver, and then enters systemic circulation, where it can influence host metabolism.[1][6]

Pathophysiological Mechanisms of Action

Imp has been identified as a key microbial metabolite contributing to insulin resistance and impairing glucose metabolism through distinct signaling pathways.

Impairment of Insulin Signaling

Elevated levels of Imp directly contribute to insulin resistance.[5][6] The primary mechanism involves the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade.[7][8] Imp activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates sequestosome-1 (p62).[2][7][9] This phosphorylation event leads to the activation of mTORC1, which subsequently inhibits insulin receptor substrate 1 (IRS-1), a critical node in the insulin signaling pathway.[2][7] The inhibition of IRS-1 disrupts downstream signaling, leading to impaired glucose uptake and utilization, a hallmark of insulin resistance.[2][10]

Interference with Metformin Efficacy

Metformin is a first-line therapeutic for T2D, primarily acting through the activation of AMP-activated protein kinase (AMPK). Studies have shown that T2D patients on metformin with poor glycemic control have significantly higher levels of circulating Imp.[11][12] Imp has been demonstrated to counteract the glucose-lowering effects of metformin.[11] The mechanism involves the same initial kinase, p38γ. Imp-activated p38γ can activate Akt, which in turn causes an inhibitory phosphorylation of AMPK at serine 485.[2][11][13] This inhibitory mark prevents the activating phosphorylation of AMPK by upstream kinases, thereby blunting the therapeutic action of metformin.[11]

Quantitative Data Summary

Quantitative analysis has been crucial in establishing the link between Imp and metabolic diseases. The data consistently show elevated Imp levels in individuals with T2D and reveal the bacterial taxa potentially responsible for its production.

Table 1: Association of Microbial Features with this compound (Imp) Production

| Microbial Feature | Association with Imp | Study Type | Reference(s) |

|---|---|---|---|

| Specific Taxa | |||

| Eggerthella lenta | Potential Producer | In vitro | [8][14] |

| Streptococcus mutans | Potential Producer | In vitro / Genetic | [14][15] |

| Aerococcus urinae | Potential Producer | In vitro | [8][14] |

| Brevibacillus laterosporus | Potential Producer | In vitro | [8][14] |

| Ruminococcus gnavus | Potential Producer | Genetic | [16] |

| Veillonella sp. | Potential Producer | Genetic | [16] |

| Microbiome Profile | |||

| Low Bacterial Gene Richness | Positive Correlation | Human Cohort | [17] |

| Bacteroides 2 Enterotype | Positive Correlation | Human Cohort | [17][18] |

| T2D Microbiota | Higher Imp production from histidine | In vitro Gut Simulator |[7][10] |

Table 2: Circulating this compound (Imp) Levels in Human Cohorts

| Cohort Group | Finding | Study Details | Reference(s) |

|---|---|---|---|

| Type 2 Diabetes (T2D) vs. BMI-matched controls | Higher Imp in portal and peripheral blood | 15 obese subjects | [1][6] |

| T2D (treatment-naive) vs. Healthy | Significantly elevated serum Imp | 649 middle-aged individuals | [1] |

| Prediabetes and T2D vs. Normal Glucose Tolerance | Progressively elevated serum Imp levels | MetaCardis cohort (n=1,958) | [1][17] |

| T2D on Metformin (High vs. Normal Blood Glucose) | Higher Imp in patients with high blood glucose (≥7.8 mM) | T2D patients on metformin | [11][12] |

| Colorectal Adenoma and Cancer vs. Healthy | Stepwise increase in serum Imp from healthy to adenoma to cancer | Patient groups |[19][20] |

Key Experimental Protocols

Quantification of Imp in Biological Samples by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of Imp in complex biological matrices like serum, plasma, or fecal extracts.[2][19]

Methodology:

-

Sample Preparation (Serum/Plasma):

-

Thaw samples on ice.

-

To 50 µL of serum, add 200 µL of ice-cold methanol (B129727) containing a known concentration of an internal standard (IS), such as 3-piperazin-1-yl-propionic acid or a stable isotope-labeled Imp (e.g., Imp-d4).[19]

-

Vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol) for injection.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase column (e.g., C18) to separate Imp from other metabolites. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B), run under a gradient elution.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Imp (e.g., m/z 141.1 → 95.1) and the IS.

-

-

Quantification:

-

Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of an Imp standard.[19]

-

Calculate the peak area ratio of the analyte to the IS.

-

Determine the concentration of Imp in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

-

In Vitro Culturing and Identification of Imp-Producing Microbiota

Anaerobic gut simulators or bioreactors are used to demonstrate the production of Imp from histidine by a complex microbial community and to identify the responsible taxa.[10]

Methodology:

-

Inoculum Preparation:

-

Collect fresh fecal samples from donor cohorts (e.g., T2D patients and healthy controls).

-

Immediately transfer samples to an anaerobic chamber.

-

Prepare a fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).

-

-

Anaerobic Batch Fermentation:

-

Prepare a sterile, anaerobic growth medium that simulates the colonic environment (e.g., containing complex carbohydrates, amino acids, vitamins, and minerals).

-

Dispense the medium into anaerobic culture vessels (e.g., serum bottles sealed with butyl rubber septa).[21]

-

Inoculate the medium with the fecal slurry.

-

Supplement experimental cultures with a defined concentration of L-histidine. Include control cultures without supplemental histidine.

-

Incubate under strict anaerobic conditions (e.g., 37°C, with an N₂/CO₂ headspace).

-

-

Monitoring and Analysis:

-

At various time points, collect aliquots from the cultures for metabolite and microbial analysis.

-

Measure Imp concentrations in the culture supernatant using the UPLC-MS/MS method described above.

-

Extract DNA from the culture pellets for 16S rRNA gene sequencing or shotgun metagenomics to determine the microbial community composition and identify genes like urdA.

-

Analysis of Cellular Signaling Pathways

Standard cell biology techniques are used to dissect the molecular mechanisms by which Imp affects host cells.

Methodology (using primary hepatocytes or cell lines like HepG2/HEK293):

-

Cell Culture and Treatment:

-

Culture cells in appropriate media until they reach a suitable confluency (e.g., 80-90%).

-

Serum-starve the cells for several hours to reduce basal signaling activity.

-

Pre-incubate the cells with a physiologically relevant concentration of Imp (e.g., 1-10 µM) for a specified duration (e.g., 6-8 hours).[11] Include vehicle-treated cells as a control.

-

-

Pathway Stimulation:

-

Protein Extraction and Western Blotting:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membranes with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., p-p38γ, p-p62, p-S6K1, p-Akt, p-AMPK, p-IRS1).

-

Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Quantify band intensities to determine the relative changes in protein phosphorylation upon Imp treatment.

-

Conclusion and Future Directions

This compound is a clinically relevant, microbially-produced metabolite that directly links gut dysbiosis to the pathogenesis of insulin resistance and T2D. The elucidation of its biosynthetic pathway and molecular mechanisms of action has opened new avenues for therapeutic intervention. Future research should focus on developing strategies to modulate Imp production in the gut, such as targeted dietary interventions, probiotics, or small molecule inhibitors of the key microbial enzyme, urocanate reductase. Furthermore, inhibitors of the host p38γ kinase, such as pirfenidone, have shown promise in preclinical models for reversing Imp-induced metformin resistance and warrant further investigation as a potential adjunctive therapy for T2D.[2][9][11] A deeper understanding of the interplay between diet, the microbiome, and host genetics in regulating Imp levels will be critical for developing personalized medicine approaches to manage and prevent cardiometabolic diseases.

References

- 1. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]

- 2. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. metabolon.com [metabolon.com]

- 11. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium and imidazole propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]

- 16. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Imidazole-5-Propionic Acid in Cardiovascular Disease: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazole-5-propionic acid (ImP), a gut microbial metabolite derived from dietary histidine, is emerging as a significant contributor to the pathogenesis of cardiovascular disease (CVD). Growing evidence from clinical cohorts and preclinical models demonstrates a strong association between elevated circulating ImP levels and an increased risk of atherosclerosis, heart failure, and overall mortality. Mechanistically, ImP exerts its detrimental effects through multiple signaling pathways. It promotes vascular inflammation and atherosclerosis by engaging the imidazoline-1 receptor (I1R) on myeloid cells. Furthermore, it impairs endothelial function and induces insulin (B600854) resistance by disrupting key signaling cascades, including the PI3K/AKT and mTORC1 pathways. In the context of heart failure, ImP is linked to adverse myocardial remodeling by altering cellular energy metabolism. This technical guide synthesizes the current understanding of ImP's role in CVD, detailing the clinical evidence, underlying molecular mechanisms, and key experimental protocols for its study. The potential of ImP as a novel biomarker for risk stratification and as a therapeutic target for next-generation cardiovascular therapies is also explored.

Introduction

Cardiovascular diseases remain the leading cause of morbidity and mortality worldwide. While traditional risk factors such as dyslipidemia and hypertension are well-established, a significant portion of cardiovascular events occur in individuals without these classic predictors, highlighting a residual risk that is not fully understood[1]. In recent years, the gut microbiome has been identified as a critical environmental factor influencing host metabolism and contributing to the development of cardiometabolic diseases[2][3][4]. Gut microbes produce a vast array of bioactive metabolites that can enter systemic circulation and impact host physiology[4][5].

Among these, this compound (ImP), a microbial metabolite of the amino acid histidine, has garnered substantial attention[2][6]. Initially linked to the pathogenesis of type 2 diabetes through its effects on insulin signaling[7][8][9], recent research has firmly established ImP as a key mediator in the gut-heart axis, directly implicated in the development and progression of atherosclerosis and heart failure[3][4]. This guide provides an in-depth overview of the biosynthesis, clinical relevance, and molecular actions of ImP in cardiovascular disease.

Biosynthesis of this compound

The production of ImP is a two-step enzymatic process carried out by specific gut bacteria. The pathway begins with the deamination of dietary L-histidine to urocanic acid, a reaction catalyzed by the enzyme histidine ammonia-lyase (hutH). Subsequently, urocanic acid is reduced to this compound by the enzyme urocanate reductase (UrdA)[4][8]. The circulating levels of ImP are more closely correlated with the composition and activity of the gut microbiota, particularly the presence of bacteria possessing the urdA gene, than with dietary histidine intake alone[4].

References

- 1. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencenews.org [sciencenews.org]

- 7. ahajournals.org [ahajournals.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of Imidazole-5-propionic acid in vivo

An In-Depth Technical Guide on the In Vivo Mechanism of Action of Imidazole-5-propionic Acid

Introduction

This compound (ImP), also known as imidazole (B134444) propionate (B1217596), is a microbial metabolite derived from the amino acid L-histidine.[1][2][3][4] It is produced in the gut by specific bacteria possessing the enzyme urocanate reductase (UrdA), which converts urocanic acid (an intermediate of histidine metabolism) to ImP.[2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk for several cardiometabolic diseases, including type 2 diabetes (T2D), obesity, atherosclerosis, and heart failure.[1][2][5][6] This has positioned ImP as a critical signaling molecule at the interface of the gut microbiome, host metabolism, and cardiovascular health, making it a subject of intense research and a potential therapeutic target.[1][2][3][7] This guide provides a detailed examination of the in vivo mechanisms of action of ImP, focusing on its signaling pathways, supported by experimental data and protocols.

Core Mechanisms of Action

ImP exerts its pathophysiological effects through multiple interconnected signaling pathways, primarily impacting insulin (B600854) signaling, endothelial function, and systemic inflammation.

Impairment of Insulin Signaling via the p38γ/p62/mTORC1 Pathway

A primary mechanism by which ImP contributes to metabolic dysfunction is by impairing insulin signaling in hepatocytes.[8][9] ImP activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates the scaffold protein p62.[8][9] This phosphorylation event leads to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[8] Activated mTORC1 then leads to the downregulation of insulin receptor substrate 1 (IRS-1) and IRS-2, key mediators of the insulin signaling cascade.[4][10] The ultimate effect is attenuated insulin signaling, contributing to insulin resistance and impaired glucose tolerance.[8][9][10] Studies in mice have demonstrated that administration of ImP induces glucose intolerance.[4][8]

Endothelial Dysfunction and Atherosclerosis Promotion

ImP directly contributes to vascular pathology by impairing endothelial cell (EC) function and promoting atherosclerosis.[7][11] In atheroprone mouse models (ApoE-/-), administration of ImP has been shown to increase the size of atherosclerotic lesions.[11][12]

a) PI3K/AKT/FOXO1 Pathway: Mechanistically, ImP attenuates insulin receptor signaling in endothelial cells by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway.[3][11] This inhibition leads to the sustained activation and nuclear translocation of the forkhead box protein O1 (FOXO1) transcription factor, which is known to regulate genes involved in inflammation and apoptosis.[3][11] This disruption impairs the migratory, angiogenic, and vascular repair capacities of endothelial cells.[11][13]

b) Pro-inflammatory Activation: ImP promotes a pro-inflammatory state in endothelial cells, upregulating the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.[3] This enhances the recruitment and adhesion of monocytes to the vessel wall, a critical early step in the formation of atherosclerotic plaques.[3]

c) Imidazoline-1 Receptor (I1R) Signaling: Recent evidence indicates that ImP causes atherosclerosis through the imidazoline-1 receptor (I1R), also known as nischarin, in myeloid cells.[12] Activation of this ImP-I1R axis in immune cells triggers both systemic and local inflammation, contributing to disease progression.[12] Blocking this interaction has been shown to inhibit the development of atherosclerosis in mice.[12]

Interference with Metformin (B114582) Action

Metformin is a first-line therapy for T2D, and its efficacy can vary significantly among individuals.[14] ImP has been identified as a factor contributing to this variability.[14][15] Elevated ImP levels are observed in metformin-treated T2D patients who exhibit poor glycemic control.[14][15] In vivo studies show that ImP abrogates the glucose-lowering effect of metformin in mice.[14][15] The mechanism involves the inhibition of AMP-activated protein kinase (AMPK), a key target of metformin.[9][14] ImP-activated p38γ acts as a kinase for Akt, leading to inhibitory phosphorylation of AMPK, thereby counteracting metformin's therapeutic effect.[14]

Inhibition of Prostate Cancer Progression

Interestingly, while ImP shows detrimental effects in cardiometabolic contexts, it has been found to inhibit the progression of prostate cancer (PCa).[16] In cellular and mouse models, ImP significantly inhibited the proliferation and migration of PCa cells.[16] This anti-cancer effect is mediated by the upregulation of PDZK1 expression, which subsequently inhibits the phosphorylation and activation of the pro-survival PI3K-AKT pathway.[16]

Quantitative Data Summary

While much of the literature describes qualitative pathway interactions, key quantitative findings from in vivo and in vitro studies are summarized below.

Table 1: Summary of ImP Effects on Key Signaling Proteins

| Protein/Pathway | Change Observed | Cell/Tissue Type | Reference |

|---|---|---|---|

| p38γ MAPK | Activation | Hepatocytes | [8] |

| p62 | Phosphorylation | Hepatocytes | [8] |

| mTORC1 | Activation | Hepatocytes | [8][10] |

| IRS-1 / IRS-2 | Decreased protein levels | Hepatocytes | [4][10] |

| PI3K/AKT | Suppressed activity | Endothelial Cells | [11] |

| FOXO1 | Sustained activation | Endothelial Cells | [11] |

| AMPK | Inhibitory phosphorylation | Not specified | [14] |

| PDZK1 | Upregulation | Prostate Cancer Cells |[16] |

Table 2: Summary of In Vivo Effects of ImP Administration in Animal Models

| Animal Model | ImP Dose/Administration | Key Outcome | Reference |

|---|---|---|---|

| C57BL/6J Mice | 100 µ g/animal | Impaired glucose tolerance | [4] |

| Germ-free Mice | 500 µ g/animal | Induced glucose intolerance | [4] |

| ApoE-/- Mice (High-Fat Diet) | 800 µg in drinking water | Increased atherosclerotic lesion size | [11] |

| C57BL/6J Mice (Carotid Injury) | In drinking water for 24 days | Compromised re-endothelialization | [11] |

| C57BL/6J Mice | Pretreatment with ImP | Abrogated metformin-induced glucose lowering |[14][15] |

Detailed Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the in vivo and in vitro effects of this compound.

Protocol 1: Murine Carotid Artery Injury Model

This model is used to assess the impact of ImP on vascular repair and re-endothelialization in vivo.[11]

-

Animal Model: Adult male C57BL/6J mice.

-

Grouping and Treatment:

-

Control Group: Mice receive standard drinking water.

-

ImP Group: Mice receive ImP dissolved in their drinking water for a total of 24 days.

-

-

Surgical Procedure (Day 21):

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Induce endothelial denudation by inserting a flexible wire into the artery and rotating it gently to injure the endothelium.

-

Remove the wire and suture the incision.

-

-

Analysis (Day 24 - 3 days post-injury):

-

Anesthetize the mouse and inject Evans blue dye (a stain that binds to albumin and will only stain areas with a compromised endothelial barrier) via the tail vein.

-

After allowing the dye to circulate, perfuse the vascular system with phosphate-buffered saline (PBS) to wash out excess dye.

-

Excise the injured carotid artery.

-

Image the artery en face to visualize the blue-stained areas, which represent regions that have not re-endothelialized.

-

Quantify the denuded area relative to the total injured area.

-

References

- 1. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 11. Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Imidazole-5-Propionic Acid: A Key Mediator of Gut-Liver Crosstalk in Metabolic Disease

An In-depth Technical Guide on Hepatocyte Signaling Pathways for Researchers and Drug Development Professionals

Abstract

Imidazole-5-propionic acid (IMP), a gut microbiota-derived metabolite of histidine, has emerged as a critical signaling molecule in the gut-liver axis, playing a significant role in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3] Elevated circulating levels of IMP are associated with insulin (B600854) resistance and impaired glucose tolerance.[4][5][6] In hepatocytes, IMP directly triggers a signaling cascade that disrupts insulin signaling and promotes a pro-inflammatory state. This technical guide provides a comprehensive overview of the core signaling pathways activated by IMP in hepatocytes, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols for researchers investigating this pathway. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and target the molecular mechanisms of IMP in metabolic disease.

Core Signaling Pathways of this compound in Hepatocytes

IMP, once transported from the gut to the liver via the portal vein, exerts its effects on hepatocytes primarily through the activation of the p38γ mitogen-activated protein kinase (MAPK) pathway.[1][7][8] This initiates a downstream cascade involving the phosphorylation of sequestosome 1 (p62) and subsequent activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][6][8] The activation of mTORC1 is a central event in IMP-mediated pathology, leading to two major downstream consequences: the impairment of insulin signaling and the inhibition of AMP-activated protein kinase (AMPK) activity.[7][9][10]

Impairment of Insulin Signaling

The insulin signaling pathway is crucial for maintaining glucose homeostasis. Upon insulin binding to its receptor, insulin receptor substrate 1 and 2 (IRS1 and IRS2) are phosphorylated, initiating a cascade that promotes glucose uptake and suppresses hepatic glucose production. IMP-activated mTORC1 disrupts this process by promoting the phosphorylation of IRS1 and IRS2 at inhibitory serine residues, targeting them for degradation.[1][9] This reduction in IRS protein levels blunts the hepatocyte's response to insulin, leading to insulin resistance.[9][11]

Inhibition of AMPK Signaling

AMPK is a critical energy sensor in cells that, when activated, promotes catabolic processes to generate ATP. The anti-diabetic drug metformin (B114582) primarily exerts its glucose-lowering effects through the activation of AMPK. IMP has been shown to counteract the therapeutic effects of metformin by inhibiting AMPK activation.[10][12] This occurs through a p38γ-dependent mechanism that leads to the inhibitory phosphorylation of AMPK, thereby diminishing the beneficial metabolic effects of metformin.[10][12]

Quantitative Data on this compound Effects in Hepatocytes

The following tables summarize quantitative data from key studies investigating the effects of IMP on hepatocyte signaling and function.

Table 1: In Vitro Effects of this compound on Hepatocyte Signaling

| Parameter Measured | Cell Type | IMP Concentration | Duration of Treatment | Observed Effect | Reference |

| p-p62 (S349) | Primary Mouse Hepatocytes | 100 µM | 8 hours | Increased phosphorylation | [1] |

| p-S6K1 (T389) | Primary Mouse Hepatocytes | 100 µM | 8 hours | Increased phosphorylation | [1] |

| IRS1 Protein Levels | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased protein levels | [1] |

| IRS2 Protein Levels | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased protein levels | [1] |

| p-Akt (S473) (Insulin-stimulated) | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased phosphorylation | [1] |

| p-AMPK (T172) (Metformin-stimulated) | Primary Mouse Hepatocytes | 100 µM | 2 hours | Decreased phosphorylation | [10] |

| iNOS mRNA expression | LPS-stimulated Primary Hepatocytes | Not specified | Not specified | Increased expression | [13] |

Table 2: In Vivo Effects of this compound in Mouse Models

| Parameter Measured | Mouse Model | IMP Dose | Duration of Treatment | Observed Effect | Reference |

| Glucose Tolerance | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Impaired glucose tolerance | [1] |

| Hepatic IRS1 Protein Levels | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Decreased protein levels | [1] |

| Hepatic IRS2 Protein Levels | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Decreased protein levels | [1] |

| Hepatic p-S6K1 (T389) | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Increased phosphorylation | [1] |

| Serum ALT | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased ALT levels (452.5±103.7 vs. 170.0±27.5 U/L) | [13] |

| Serum AST | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased AST levels (545.8±102 vs. 237.0±39.8 U/L) | [13] |

| Hepatic α-SMA gene expression | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased expression (3.35±0.86 vs. 0.90±0.09-fold) | [13] |

| Hepatic COL1α1 gene expression | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased expression (2.72±0.58 vs. 1.00±0.16-fold) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IMP signaling in hepatocytes.

Primary Hepatocyte Culture and IMP Treatment

Objective: To isolate and culture primary hepatocytes for in vitro experiments and treat them with IMP.

Materials:

-

Collagenase (Type IV)

-

Hepatocyte Wash Medium (e.g., DMEM/F12)

-

Hepatocyte Culture Medium (e.g., Williams' Medium E with supplements)

-

Collagen-coated culture plates

-

This compound (Sigma-Aldrich)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method as previously described.[3]

-

Cell Seeding: Seed the isolated hepatocytes onto collagen-coated plates at a density of 1 x 10^6 cells/well in a 6-well plate in Hepatocyte Culture Medium.

-

Cell Attachment: Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

-

IMP Stock Solution: Prepare a stock solution of IMP in sterile PBS or culture medium.

-

IMP Treatment: After cell attachment, replace the medium with fresh culture medium containing the desired concentration of IMP (e.g., 100 µM). For control wells, add an equivalent volume of the vehicle (PBS or medium).

-

Incubation: Incubate the cells for the desired duration (e.g., 8 or 20 hours) before proceeding with downstream analysis.

Western Blotting for Phosphorylated and Total Proteins

Objective: To analyze the phosphorylation status and total protein levels of key signaling molecules in IMP-treated hepatocytes.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p62, anti-p-S6K1, anti-IRS1, anti-IRS2, anti-p-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Cell Lysis: Wash the IMP-treated hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of target genes in IMP-treated hepatocytes.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (e.g., for Irs1, Irs2, Actb)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from IMP-treated hepatocytes using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

-

qPCR Program: Run the qPCR program on a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like Actb.

In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the effect of IMP on glucose metabolism in a mouse model.

Materials:

-

This compound

-

Sterile saline

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

Protocol:

-

Animal Model: Use male C57BL/6J mice.

-

IMP Administration: Administer IMP (e.g., 100 µ g/animal ) or vehicle (saline) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).

-

Fasting: Fast the mice for 6 hours before the GTT.

-

Baseline Glucose: Measure the baseline blood glucose level from the tail vein.

-

Glucose Challenge: Administer a glucose solution (2 g/kg) via i.p. injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: IMP signaling pathway in hepatocytes.

Caption: Western blot experimental workflow.

Caption: In vivo glucose tolerance test workflow.

Conclusion

This compound is a key microbial metabolite that directly impacts hepatocyte signaling to promote insulin resistance and interfere with the action of therapeutic agents like metformin. The p38γ/p62/mTORC1 pathway is central to these effects. Understanding the intricacies of this signaling cascade provides novel opportunities for the development of therapeutics targeting metabolic diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of gut-liver interactions in health and disease.

References

- 1. bevital.no [bevital.no]

- 2. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Irs1 and Irs2 signaling is essential for hepatic glucose homeostasis and systemic growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The gut microbial metabolite imidazole propionate inhibits metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 | Semantic Scholar [semanticscholar.org]

- 9. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Imidazole-5-propionic Acid from Urocanic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-5-propionic acid is a metabolite of histidine and is of growing interest in biomedical research. Its enzymatic synthesis from urocanic acid is a key step in the histidine degradation pathway. This technical guide provides a comprehensive overview of this biocatalytic process, detailing the enzyme responsible, reaction kinetics, experimental protocols, and the metabolic context of this conversion. The enzymatic route offers a highly specific and efficient method for the production of this compound, avoiding the harsh conditions and potential byproducts associated with traditional chemical synthesis.

The primary enzyme facilitating this reaction is urocanate hydratase (also known as urocanase, EC 4.2.1.49). This enzyme catalyzes the hydration of urocanic acid to form 4-imidazolone-5-propionic acid, the direct precursor to this compound.[1][2] Urocanase is found in various organisms, including bacteria such as Pseudomonas putida, the liver of vertebrates, and some plants like white clover.[3][4][5]

The Enzymatic Reaction and a Novel Mechanism

Urocanase catalyzes the addition of a water molecule to the double bond of urocanic acid. This reaction is a critical step in the catabolism of L-histidine.[1] The enzyme employs a unique catalytic mechanism that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) not as a redox cofactor, but as an electrophile. The NAD+ molecule activates the urocanate substrate, facilitating a sigmatropic rearrangement that allows for the stereospecific addition of water.[6] The product of this enzymatic reaction is 4,5-dihydro-4-oxo-5-imidazolepropanoate, which is also known as 4-imidazolone-5-propionic acid.[2][6]

Quantitative Data on Urocanase Activity

The efficiency of the enzymatic synthesis of this compound is dependent on various factors, including the source of the urocanase, pH, temperature, and substrate concentration. The following tables summarize key quantitative data from studies on urocanase from different sources.

Table 1: Kinetic Parameters of Urocanase from Various Organisms

| Organism | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |

| Pseudomonas putida | 0.2 mM | Not Reported | Not Reported | [4] |

| Pseudomonas testosteroni | Not Reported | Not Reported | Not Reported | [4][7] |

| White Clover (Trifolium repens) | Not Reported | Not Reported | Not Reported | [3] |

Note: Comprehensive and directly comparable Vmax and specific activity values are not consistently reported across the literature. Further targeted kinetic studies would be beneficial for a complete comparative analysis.

Table 2: Optimal Reaction Conditions for Urocanase Activity

| Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas putida | 7.5 - 8.0 | 30 - 37 | [5] |

| Pseudomonas testosteroni | 7.8 | 37 | [4] |

| Bovine Liver | 7.5 - 8.5 | 37 |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the purification of urocanase and the enzymatic synthesis of 4-imidazolone-5-propionic acid.

Protocol 1: Expression and Purification of Recombinant Urocanase from E. coli

This protocol is based on methods for the expression and purification of recombinant proteins in E. coli.[8][9][10][11]

1. Gene Cloning and Expression Vector Construction:

- The gene encoding urocanase (e.g., from Pseudomonas putida) is amplified by PCR.

- The amplified gene is cloned into an expression vector, such as pET-28a, which often includes a His-tag for purification.

- The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- A single colony of transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

- The starter culture is then used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

- The bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and lysozyme).

- The cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged urocanase is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

- The recombinant urocanase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and stored at -20°C or -80°C.

Protocol 2: Enzymatic Synthesis of 4-Imidazolone-5-propionic Acid

This protocol is a general procedure for the biocatalytic conversion of urocanic acid.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Urocanic acid (substrate): 1-10 mM in a suitable buffer.

- Buffer: 50-100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0.

- NAD+: 0.1-1 mM (as a cofactor).

- Purified urocanase: 0.1-1 mg/mL.

- The total reaction volume can be scaled as needed.

2. Reaction Conditions:

- Incubate the reaction mixture at the optimal temperature for the specific urocanase being used (typically 30-37°C).

- The reaction can be gently agitated.

- The progress of the reaction can be monitored over time by taking aliquots.

3. Monitoring the Reaction:

- The conversion of urocanic acid can be monitored spectrophotometrically by the decrease in absorbance at a wavelength where urocanic acid absorbs maximally (around 270-280 nm).[1]

- Alternatively, the formation of 4-imidazolone-5-propionic acid can be monitored by High-Performance Liquid Chromatography (HPLC).

4. Product Isolation and Purification (Optional):

- Once the reaction is complete, the enzyme can be removed by ultrafiltration or heat inactivation followed by centrifugation.

- The product, 4-imidazolone-5-propionic acid, can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Signaling Pathways and Experimental Workflows

While the enzymatic synthesis of this compound is primarily a catabolic process, it is an integral part of the broader histidine metabolism pathway. The regulation of this pathway can be considered a form of metabolic signaling.

Diagram 1: Histidine Degradation Pathway

Caption: The metabolic pathway of L-histidine degradation.

Diagram 2: Experimental Workflow for Enzymatic Synthesis

Caption: A generalized workflow for the enzymatic synthesis.

Conclusion

The enzymatic synthesis of this compound from urocanic acid using urocanase presents a highly specific and efficient biocatalytic method. This guide provides a foundational understanding and practical protocols for researchers and professionals in drug development and related scientific fields. The detailed quantitative data and experimental workflows serve as a valuable resource for the design and optimization of this enzymatic conversion. Further research focusing on the discovery of novel urocanases with enhanced stability and activity could further improve the industrial applicability of this biocatalytic process.

References

- 1. Urocanic acid - Wikipedia [en.wikipedia.org]

- 2. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]

- 3. Isolation, sequencing and expression in E. coli of the urocanase gene from white clover (Trifolium repens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The purification and properties of urocanase from Pseudomonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urocanase of Pseudomonas putida. Subunit structure and origin of enzyme-bound -ketobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Untitled Document [ucl.ac.uk]

- 7. The purification and properties of urocanase from Pseudomonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of proteins in E coli [qiagen.com]

- 9. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]

- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]

- 11. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiome Metabolite Imidazole-5-Propionic Acid: A Key Player in Insulin Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence has identified imidazole-5-propionic acid (IMP), a microbial metabolite derived from the amino acid histidine, as a significant contributor to the pathogenesis of insulin (B600854) resistance and type 2 diabetes (T2D). Produced by a dysbiotic gut microbiome, elevated circulating levels of IMP have been consistently observed in individuals with prediabetes and T2D. Mechanistically, IMP impairs insulin signaling in peripheral tissues, primarily the liver, through a novel signaling cascade involving the activation of p38 mitogen-activated protein kinase gamma (p38γ), subsequent phosphorylation of the scaffold protein p62, and the ultimate activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This pathway disrupts insulin receptor substrate (IRS) function, leading to attenuated downstream signaling, including reduced Akt phosphorylation and impaired glucose uptake. This technical guide provides a comprehensive overview of the role of IMP in insulin resistance, detailing its production, mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of metabolic disease.

Introduction

The gut microbiome has emerged as a pivotal regulator of host metabolism, with alterations in its composition and function increasingly linked to a spectrum of metabolic disorders, including obesity and type 2 diabetes. Microbial metabolites, in particular, represent a key mechanistic link between the gut microbiota and host physiology. This compound (IMP) is a histidine-derived metabolite that has garnered significant attention for its role in impairing glucose homeostasis.[1][2][3]

Clinical studies have demonstrated a strong positive correlation between plasma IMP concentrations and the prevalence of prediabetes and T2D.[4][5] This association is independent of dietary histidine intake, suggesting that the elevated IMP levels are a consequence of an altered microbial metabolism.[6][7] This guide will delve into the core mechanisms by which IMP contributes to insulin resistance and provide the necessary technical details for its study.

Production of this compound by the Gut Microbiota

IMP is not produced by the human host but is a direct product of bacterial metabolism of dietary histidine. The synthesis of IMP is a two-step process initiated by the deamination of histidine to urocanic acid by the enzyme histidine ammonia-lyase. Subsequently, urocanate is reduced to IMP by urocanate reductase. This metabolic pathway is prevalent in specific gut bacteria, and its activity is elevated in the microbiome of individuals with T2D.[8]

The Molecular Mechanism of IMP-Induced Insulin Resistance: The p38γ/p62/mTORC1 Signaling Axis

IMP exerts its detrimental effects on insulin signaling through a well-defined molecular pathway in hepatocytes:

-

Activation of p38γ: IMP directly activates p38γ, a member of the mitogen-activated protein kinase (MAPK) family.[2][8]

-

Phosphorylation of p62: Activated p38γ then phosphorylates the scaffold protein p62 (also known as sequestosome 1 or SQSTM1) at key serine residues.[8]

-

Activation of mTORC1: Phosphorylated p62 promotes the activation of mTORC1, a central regulator of cell growth and metabolism.[2][8]

-

Impairment of Insulin Receptor Substrate (IRS): Activated mTORC1 leads to the inhibitory phosphorylation of IRS-1, targeting it for degradation. This reduction in IRS-1 levels disrupts the insulin signaling cascade at a critical early step.[2]

-

Attenuation of Downstream Insulin Signaling: The impairment of IRS-1 function leads to reduced insulin-stimulated phosphorylation of Akt, a key downstream effector of insulin signaling that is crucial for glucose uptake and metabolism.[1]

This signaling cascade ultimately results in hepatic insulin resistance, contributing to hyperglycemia.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on IMP.

Table 1: Circulating this compound Levels in Human Subjects

| Subject Group | Number of Subjects (n) | Mean/Median IMP Concentration (nM) | Reference |

| Healthy Controls | 539 | Median not specified, lowest quartile reference | [6] |

| Prediabetes | 654 | Elevated vs. Healthy (OR 1.75 for highest quartile) | [6] |

| Type 2 Diabetes | 765 | Elevated vs. Healthy (OR 2.76 for highest quartile) | [6] |

| Healthy (Normal Stool) | 24 | 5.18 ± 5.87 | [9] |

| Healthy (Abnormal Stool) | 21 | 10.11 ± 8.66 | [9] |

| Type 2 Diabetes (Normal Stool) | 10 | 3.83 ± 1.74 | [9] |

| Type 2 Diabetes (Hard Stool) | 10 | 20.45 ± 10.13 | [9] |

| Type 2 Diabetes (Soft Stool) | 10 | 20.48 ± 9.50 | [9] |

| Treatment-naïve T2D (Men) | - | 15.1 (vs 7.6 in controls) | [4] |

| Treatment-naïve T2D (Women) | - | 24.9 (vs 11.2 in controls) | [4] |

Table 2: Effects of this compound in In Vitro and In Vivo Models

| Experimental Model | IMP Treatment | Key Finding | Quantitative Effect | Reference |

| Primary Mouse Hepatocytes | 100 µM | Impaired insulin-stimulated Akt phosphorylation | Data not quantified in abstract | [1] |

| HEK293 Cells | 100 µM | Time-dependent increase in basal Akt phosphorylation | Peak at 1 hour | [1] |

| C57BL/6J Mice (Chow Diet) | Single intraperitoneal injection | Reversed metformin-induced reduction in fasting glucose | Statistically significant reversal | [10] |

| C57BL/6J Mice (Chow Diet) | Single intraperitoneal injection | Impaired glucose tolerance | Significant impairment in glucose clearance | [10] |

| Germ-Free Mice | Intraperitoneal injection for 3 days | Increased circulating IMP and impaired glucose tolerance | Circulating IMP increased from 1.4 nM to ~13 nM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of IMP.

In Vitro Model of IMP-Induced Insulin Resistance in Primary Hepatocytes

Objective: To assess the direct impact of IMP on insulin signaling in primary liver cells.

Methodology:

-

Isolation and Culture of Primary Hepatocytes: Isolate primary hepatocytes from male C57BL/6J mice via collagenase perfusion. Plate cells on collagen-coated dishes in DMEM/F12 medium supplemented with fetal bovine serum, penicillin/streptomycin, and dexamethasone. After 4 hours, switch to a serum-free medium.

-

IMP Treatment: Treat hepatocytes with 100 µM of this compound or vehicle control for 8 to 20 hours.

-

Insulin Stimulation: Following IMP treatment, stimulate the cells with 5 nM of insulin for various time points (e.g., 0, 5, 10, 15 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K, total p70S6K, IRS-1, and a loading control (e.g., β-actin). Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

In Vivo Assessment of IMP on Glucose Tolerance in Mice

Objective: To determine the effect of IMP on systemic glucose homeostasis in an animal model.

Methodology:

-

Animal Model: Use male C57BL/6J mice.

-

IMP Administration: Administer this compound (e.g., 100 µ g/animal ) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 3 days).[11]

-

Glucose Tolerance Test (GTT): After the treatment period, fast the mice overnight (approximately 16 hours). Measure baseline blood glucose from the tail vein. Administer a bolus of glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection. Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Calculate the area under the curve (AUC) for the GTT to quantify glucose intolerance.

In Vitro Kinase Assay for p38γ

Objective: To confirm the direct activation of p38γ by IMP.

Methodology:

-

Immunoprecipitation of p38γ: Lyse cells treated with or without IMP. Incubate the cell lysates with an anti-p38γ antibody overnight, followed by incubation with protein A/G-agarose beads.

-

Kinase Reaction: Wash the immunoprecipitated p38γ beads with kinase buffer. Resuspend the beads in kinase buffer containing a substrate (e.g., recombinant p62) and [γ-³²P]ATP.

-

Incubation and Termination: Incubate the reaction at 30°C for 30 minutes. Terminate the reaction by adding SDS sample buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.

Immunoprecipitation of p62 and mTORC1 Components

Objective: To investigate the interaction between p62 and mTORC1 in response to IMP.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., HEK293 cells) with IMP. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-p62 antibody or a control IgG overnight, followed by incubation with protein A/G-agarose beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor (a component of mTORC1), and p62.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of IMP-induced insulin resistance.

Experimental Workflow Diagram

Caption: Experimental workflow for studying IMP's effects.

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota, plays a causal role in the development of insulin resistance. Its mechanism of action, centered on the p38γ/p62/mTORC1 signaling pathway, presents novel therapeutic targets for metabolic diseases. The consistent association of elevated IMP with prediabetes and T2D underscores its potential as a biomarker for disease risk and progression.

Future research should focus on:

-

Identifying the specific bacterial species and enzymes responsible for IMP production: This could lead to the development of targeted probiotic or prebiotic strategies to modulate IMP levels.

-

Developing specific inhibitors of p38γ: Such inhibitors could block the detrimental effects of IMP on insulin signaling.

-

Investigating the interplay between diet, the gut microbiome, and IMP production: Elucidating these interactions will be crucial for designing effective dietary interventions.

-

Large-scale longitudinal studies: These are needed to further validate IMP as a predictive biomarker for the development of T2D.

By continuing to unravel the complexities of the gut microbiome-host axis, the scientific community can pave the way for innovative therapeutic strategies to combat the growing epidemic of insulin resistance and type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of imidazole propionate from orally delivered histidine in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]